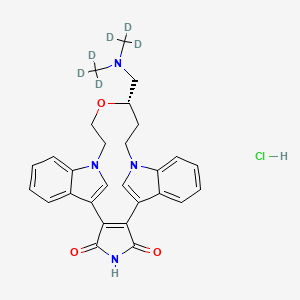

Ruboxistaurin-d6 Hydrochloride

Description

Contextualization within Protein Kinase C Beta (PKCβ) Modulator Research Paradigms

The parent compound, Ruboxistaurin, is a potent and selective inhibitor of the beta isoform of protein kinase C (PKCβ). ncats.iowikipedia.org PKCβ is an enzyme implicated in the pathophysiology of microvascular complications associated with diabetes, such as retinopathy, nephropathy, and neuropathy. nih.govnih.gov Research has shown that hyperglycemia can activate the diacylglycerol (DAG)-PKC pathway, with the β2 isoform being predominantly activated in the retina. scispace.com By selectively inhibiting PKCβ, Ruboxistaurin has been studied for its potential to mitigate these complications. nih.govkarger.com It functions as an ATP-competitive inhibitor of PKCβI and PKCβII. medchemexpress.commedchemexpress.com Specifically, Ruboxistaurin hydrochloride has demonstrated IC50 values of 4.7 nM for PKCβI and 5.9 nM for PKCβII. medchemexpress.comchemsrc.com

In experimental models, inhibiting PKCβ with Ruboxistaurin has been shown to prevent endothelial dysfunction in retinal vessels, reduce retinal vascular leakage, and attenuate leukocyte entrapment in the microcirculation of diabetic rats. scispace.comkarger.com Ruboxistaurin-d6 Hydrochloride serves as a critical tool within this research paradigm, enabling investigators to conduct detailed studies on the mechanisms of action and cellular signaling pathways influenced by PKCβ inhibition. smolecule.com

Elucidation of the Strategic Utility of Deuterated Pharmaceutical Analogs in Academic Inquiry

The strategic incorporation of deuterium (B1214612) into a drug molecule, a process known as deuteration, offers significant advantages in pharmaceutical research. clearsynth.comunibestpharm.com Deuterium, a stable isotope of hydrogen, contains an extra neutron, which doubles its mass but does not significantly alter its size or shape compared to hydrogen. hwb.gov.inwikipedia.org This mass difference, however, makes the carbon-deuterium (C-D) bond stronger and more stable than the carbon-hydrogen (C-H) bond. unibestpharm.com

This enhanced bond stability is the foundation of the "kinetic isotope effect," which can lead to several benefits in drug development and academic inquiry: wikipedia.org

Metabolic Stability and Pharmacokinetic Studies : Deuteration at sites of metabolic activity can slow down the rate at which a drug is broken down by enzymes in the body. clearsynth.comunibestpharm.com This allows researchers to more accurately track the absorption, distribution, metabolism, and excretion (ADME) of a compound. smolecule.comclearsynth.com Using mass spectrometry, deuterated analogs like this compound can be easily distinguished from their non-labeled counterparts and their metabolites, providing precise quantitative data. smolecule.com

Reference Standards : The high purity and well-defined structure of deuterated compounds make them ideal as internal standards for the development and validation of analytical methods used to quantify the parent drug in biological samples. smolecule.com

Mechanistic Studies : Deuterium labeling is a powerful technique for studying protein-protein interactions and enzyme kinetics, providing valuable insights into a drug's mechanism of action. clearsynth.comhwb.gov.in In the context of this compound, it can be used in cell-based assays to investigate the biological effects of PKCβ inhibition without introducing confounding variables related to its metabolism. smolecule.com

Historical Trajectory and Evolving Methodologies in Ruboxistaurin Research

Ruboxistaurin, also known by the identifier LY333531, is a macrocyclic bisindolylmaleimide compound developed by Eli Lilly and Company. nih.govkarger.com It was primarily investigated as an oral therapy for diabetic microvascular complications, most notably diabetic retinopathy. wikipedia.orgnih.gov Throughout its development, various salt forms were synthesized and evaluated, with the hydrochloride and mesylate salts being selected for preclinical studies based on properties like solubility and stability. scispace.com The mesylate salt was found to be more water-soluble than the hydrochloride salt. scispace.com

Ruboxistaurin progressed to Phase III clinical trials for diabetic retinopathy and macular edema. ncats.ionih.gov In February 2006, Eli Lilly submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA). wikipedia.org However, in August 2006, the FDA issued an approvable letter that requested an additional clinical trial to demonstrate sufficient efficacy. wikipedia.orgdrugs.com Consequently, Ruboxistaurin is not currently approved by the FDA for any medical use. wikipedia.org Development was also discontinued (B1498344) for other indications like diabetic nephropathy and heart failure. springer.com

The evolution of research methodologies has led to the synthesis of tools like this compound. chemsrc.com The use of such stable isotope-labeled internal standards represents a methodological advancement, allowing for more precise and reliable quantification in complex biological matrices during non-clinical research and analysis. smolecule.comchemsrc.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | pharmaffiliates.com |

| CAS Number | 1794767-04-6 | smolecule.com |

| Molecular Formula | C28H22D6N4O3 · HCl | smolecule.com (Note: Formula adjusted for HCl salt) |

| Synonyms | LY333531-d6 Hydrochloride | chemsrc.com |

| Category | Stable Isotope, Enzyme Inhibitor | pharmaffiliates.com |

| Application | Labeled Ruboxistaurin, Research Standard | smolecule.compharmaffiliates.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(18S)-18-[[bis(trideuteriomethyl)amino]methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQIEYDJYFVLPO-DOVGNSRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Ruboxistaurin D6 Hydrochloride

De Novo Synthesis Routes and Stereoselective Deuterium (B1214612) Incorporation Techniques

The de novo synthesis of a complex molecule like Ruboxistaurin, an indolocarbazole derivative, is a significant undertaking. The general structure is related to the staurosporine (B1682477) aglycone, the synthesis of which has been a subject of extensive research. ntu.edu.sg The synthesis of Ruboxistaurin-d6 hydrochloride would necessitate the integration of deuterium atoms at specific positions within this complex framework. This is typically achieved not by modifying the final Ruboxistaurin molecule, but by incorporating deuterated building blocks early in the synthetic sequence.

A primary strategy involves the preparation of a deuterated precursor that can be incorporated in a late-stage coupling step. For Ruboxistaurin-d6, where the six deuterium atoms are located on the two N-methyl groups, a logical approach is the synthesis and use of deuterated N,N-dimethylamine or a related d6-labeled synthon.

The development of synthetic methods that allow for high levels of deuterium incorporation with minimal isotopic impurities is critical, as separating isotopic mixtures is often impractical. researchgate.netd-nb.info For creating new stereocenters during deuteration, stereoselective methods are imperative. nih.gov While Ruboxistaurin-d6 does not involve the creation of new stereocenters via deuteration, the principle of precise isotopic placement is paramount. Modern synthetic organic chemistry offers various techniques for stereoselective deuteration, including the use of deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) or the stepwise treatment of complexed intermediates with deuteride (B1239839) (D⁻) and deuteron (B1233211) (D⁺) sources. d-nb.infonih.gov

A hypothetical synthetic approach for Ruboxistaurin-d6 could involve the synthesis of the core indolocarbazole scaffold, followed by N-alkylation using a deuterated reagent like d6-methyl iodide (¹⁴CH₃I is used for radiolabeling and provides an analogous concept). scripps.edu This ensures that the deuterium is introduced specifically at the desired positions with high isotopic purity.

Isotopic Exchange Methods and Regioselective Deuteration Research

An alternative to de novo synthesis with labeled precursors is direct hydrogen isotope exchange (HIE), where hydrogen atoms on a fully formed molecule are swapped for deuterium. x-chemrx.com Late-stage HIE is attractive for its cost-effectiveness, as it often uses readily available deuterium sources like heavy water (D₂O). x-chemrx.com However, a major challenge with HIE is controlling regioselectivity—that is, ensuring that only the desired hydrogens are exchanged. researchgate.netx-chemrx.com For a molecule like Ruboxistaurin, undirected exchange could lead to deuterium incorporation at various positions on the aromatic rings, which is undesirable.

To address this, significant research has focused on developing catalysts that direct the exchange to specific C-H bonds. Transition-metal catalysts, particularly those based on iridium (Ir) or rhodium (Rh), have shown great promise for regioselective HIE. mdpi.com These catalysts can be directed by existing functional groups within the molecule to activate and exchange specific C-H bonds. mdpi.com For example, iridium-catalyzed C-H borylation followed by a deuteriodeborylation is a powerful method for precise deuterium placement. escholarship.org

While highly effective for certain substrates, achieving the selective deuteration of only the N-methyl groups on Ruboxistaurin via HIE would be exceptionally challenging due to the presence of many other C-H bonds. Therefore, de novo synthesis using a labeled building block remains the more practical and precise strategy for producing Ruboxistaurin-d6.

Characterization of Isotopic Purity and Chemical Stability of Deuterated Ruboxistaurin Analogs

Once synthesized, the deuterated compound must be rigorously characterized to confirm its identity, isotopic purity, and stability. Determining the purity and exact location of deuterium labels is critical, as under-deuterated impurities can compromise research findings. researchgate.net A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the standard strategy for this evaluation. rsc.org

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-electrospray ionization HRMS (LC-ESI-HR-MS) are used to determine the isotopic enrichment of the compound. rsc.orgresearchgate.net HRMS can resolve the masses of the different isotopologues (molecules that differ only in their isotopic composition). By integrating the ion signals for the non-deuterated (d0) compound and the various deuterated versions (d1, d2, d3, d4, d5, d6), the percentage of isotopic purity can be accurately calculated. rsc.orgresearchgate.net

Interactive Table: Hypothetical Isotopic Distribution for Ruboxistaurin-d6 This table illustrates a sample mass spectrometry result for a batch of Ruboxistaurin-d6, showing the relative abundance of each isotopologue.

| Isotopologue | Description | Relative Abundance (%) |

|---|---|---|

| d0 | Unlabeled Ruboxistaurin | 0.1 |

| d1 | Contains 1 Deuterium Atom | 0.2 |

| d2 | Contains 2 Deuterium Atoms | 0.4 |

| d3 | Contains 3 Deuterium Atoms | 0.8 |

| d4 | Contains 4 Deuterium Atoms | 1.5 |

| d5 | Contains 5 Deuterium Atoms | 5.0 |

| d6 | Fully Labeled Ruboxistaurin | 92.0 |

Chemical Stability: The stability of the labeled compound is also a critical parameter. Deuteration can enhance the thermal and photostability of molecules by strengthening the C-D bond compared to the C-H bond. mdpi.com Stability studies are performed to ensure the isotopic label is retained under storage and experimental conditions and does not undergo back-exchange with protic solvents. mdpi.com These studies also confirm that the molecule does not degrade into impurities. mdpi.com

Scalability Considerations and Process Chemistry Innovations for Labeled Compounds

The synthesis of isotopically labeled compounds is often performed on a small scale (milligrams) for initial research. scripps.edu However, scaling up production to gram or kilogram quantities for more extensive studies presents significant challenges. scripps.eduresearchgate.net These challenges include the high cost of deuterated starting materials and the need for highly optimized, high-yield reaction steps to make the process economically viable. scripps.edu

Process chemistry focuses on developing synthetic routes that are safe, efficient, and scalable. researchgate.net A key innovation in this area is the adoption of flow chemistry . x-chemrx.comadesisinc.com Unlike traditional batch synthesis, where reagents are mixed in a single vessel, flow chemistry involves pumping reagents through tubes where they mix and react. x-chemrx.com

This approach offers several advantages for the synthesis of labeled compounds like this compound:

Enhanced Safety: Better control over reaction temperature and pressure, which is crucial when handling energetic or sensitive reagents. adesisinc.com

Improved Efficiency and Yield: Precise control over reaction time and mixing leads to higher product yields and purity. x-chemrx.comadesisinc.com

Scalability: Production can be increased by simply running the flow system for a longer duration or by using parallel reactors, making it easier to scale from milligrams to kilograms. adesisinc.com

Automation: Flow systems can be automated, potentially facilitating the synthesis of custom-labeled compounds. in-part.com

Interactive Table: Comparison of Batch vs. Flow Chemistry for Labeled Compound Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Advantage for Labeled Synthesis |

|---|---|---|---|

| Scalability | Difficult; requires larger vessels and re-optimization | Easier; run for longer time or in parallel | Flow chemistry allows for more flexible production scales. adesisinc.com |

| Safety | Potential for thermal runaways in large volumes | Excellent heat transfer, small reaction volume | Flow chemistry enhances safety, especially with expensive labeled materials. x-chemrx.com |

| Reaction Control | Mixing and temperature gradients can be an issue | Precise control of temperature, pressure, time | Precise control in flow chemistry leads to higher purity and yield. adesisinc.com |

| Reagent Use | Often requires stoichiometric excess of reagents | Can use near-stoichiometric amounts | Flow chemistry is more atom-economical, reducing waste of costly deuterated reagents. |

The integration of such process chemistry innovations is crucial for making complex labeled compounds like this compound more accessible for advanced biomedical research. adesisinc.com

Mechanistic Investigations of Ruboxistaurin D6 Hydrochloride in Cellular and Molecular Systems

Examination of Molecular Interactions with Protein Kinase C Beta Isoforms Using Labeled Probes

Ruboxistaurin is a macrocyclic bisindolylmaleimide compound that exhibits high selectivity for the beta isoforms of Protein Kinase C (PKCβ). mdpi.com The PKC family consists of multiple serine/threonine kinase isozymes classified into three subfamilies: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι, λ). mdpi.com Ruboxistaurin demonstrates a significantly higher affinity for PKCβI and PKCβII compared to other isoforms. mdpi.comnih.gov This selectivity is crucial, as different PKC isoforms can have varied, and sometimes opposing, physiological roles.

Molecular interaction studies, including computational docking analyses, show that Ruboxistaurin binds within the ATP-binding site located in the catalytic domain of the PKCβ enzyme. mdpi.comnih.gov This interaction prevents the binding of ATP, which is essential for the enzyme to become active and phosphorylate its substrate proteins. smolecule.com One analysis of the docked conformation revealed the formation of a hydrogen bond between an oxygen atom of the Met256 residue in PKCβ and a hydrogen atom on the Ruboxistaurin molecule. nih.gov The high specificity for PKCβ is a key feature, distinguishing it from broader-spectrum kinase inhibitors like staurosporine (B1682477), which affects multiple PKC isoforms non-selectively. smolecule.com The deuterated label in Ruboxistaurin-d6 Hydrochloride allows it to be used as a tracer, enabling researchers to precisely track and quantify its binding and behavior within complex biological systems using techniques like mass spectrometry. smolecule.com

Quantitative Analysis of Enzyme Inhibition Kinetics and Binding Dynamics

Quantitative analyses have firmly established that Ruboxistaurin acts as an ATP-dependent competitive inhibitor of PKCβ. medchemexpress.commdpi.comeuropa.eu This mode of inhibition means that Ruboxistaurin directly competes with endogenous ATP for the same binding site on the enzyme. nih.gov The inhibitory potency of Ruboxistaurin has been extensively quantified, revealing low nanomolar efficacy against the targeted beta isoforms.

The compound is a highly selective inhibitor of PKCβI and PKCβII, with reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) of 4.7 nM and 5.9 nM, respectively. mdpi.commedchemexpress.commedchemexpress.com Its inhibition constant (Ki), another measure of binding affinity, is approximately 2 nM. medchemexpress.commedchemexpress.commedchemexpress.com The potency against other PKC isoforms is significantly lower, highlighting its selectivity. For instance, the IC50 values for PKCα, PKCγ, and PKCδ are in the hundreds of nanomolar range, and it has virtually no effect on PKCζ. medchemexpress.commedchemexpress.com

Table 1: Inhibitory Potency of Ruboxistaurin Against Various PKC Isoforms

| PKC Isoform | IC50 (nM) | Inhibition Type |

|---|---|---|

| PKCβI | 4.7 medchemexpress.commedchemexpress.com | ATP-Competitive mdpi.com |

| PKCβII | 5.9 medchemexpress.commedchemexpress.com | ATP-Competitive mdpi.com |

| PKCη | 52 medchemexpress.commedchemexpress.com | Less Potent Inhibition medchemexpress.commedchemexpress.com |

| PKCδ | 250 medchemexpress.commedchemexpress.com | Less Potent Inhibition medchemexpress.commedchemexpress.com |

| PKCγ | 300 medchemexpress.commedchemexpress.com | Less Potent Inhibition medchemexpress.commedchemexpress.com |

| PKCα | 360 medchemexpress.commedchemexpress.com | Less Potent Inhibition medchemexpress.commedchemexpress.com |

| PKCζ | >100,000 medchemexpress.commedchemexpress.com | No Effect medchemexpress.commedchemexpress.com |

Intracellular Distribution and Subcellular Localization Studies of Ruboxistaurin Analogs

The activation of conventional PKC isoforms like PKCβ involves their translocation from the cytosol to cellular membranes. nih.gov This process is initiated by an increase in intracellular levels of diacylglycerol (DAG) and calcium ions. nih.govebm-journal.org Upon activation, PKC moves to specific subcellular locations, such as the plasma membrane, where it can interact with and phosphorylate its target proteins, initiating downstream signaling cascades. nih.gov

Studies on Ruboxistaurin analogs focus on how these inhibitors interfere with this process. By binding to the catalytic domain, Ruboxistaurin prevents the conformational changes necessary for full activation and subsequent signaling, even if the enzyme translocates. The use of this compound is particularly advantageous for these studies. smolecule.com As a stable isotope-labeled compound, it can be distinguished from its non-deuterated counterpart by mass spectrometry. smolecule.com This allows for precise tracking of the drug's distribution within cells and tissues, helping to determine its concentration at target sites and its subcellular localization without the confounding variables of metabolism that might affect other types of labeled probes. smolecule.com

Elucidation of Signal Transduction Pathways Modulated by Ruboxistaurin Derivatives

Ruboxistaurin's inhibition of PKCβ has been shown to modulate several critical signal transduction pathways implicated in pathological processes, particularly those associated with diabetic complications. nih.govlilly.com Hyperglycemia leads to an increase in the de novo synthesis of diacylglycerol (DAG), a key activator of the DAG-PKC pathway. nih.govebm-journal.org The over-activation of PKCβ through this pathway triggers a cascade of downstream events.

One of the most significant pathways modulated by Ruboxistaurin involves Vascular Endothelial Growth Factor (VEGF). nih.gov PKCβ activation can increase the expression and action of VEGF, a potent mediator of increased vascular permeability and angiogenesis. nih.govnih.gov Studies have shown that Ruboxistaurin can inhibit VEGF-induced phosphorylation of Akt and extracellular signal-regulated kinase 1/2 (ERK1/2). mdpi.com It also reduces VEGF-induced retinal permeability. nih.gov

Furthermore, Ruboxistaurin has been found to affect pathways involving Transforming Growth Factor-β (TGF-β). mdpi.com In renal mesangial cells, Ruboxistaurin treatment reduces high glucose-induced activation of Akt and TGF-β. mdpi.com Other signaling molecules and pathways affected include the prevention of glucose-induced adhesion of monocytes to endothelial cells and the reduction of endothelin-1 (B181129) expression. mdpi.comscispace.com By blocking PKCβ, Ruboxistaurin derivatives effectively disrupt these pathological signaling cascades at a central node. ebm-journal.org

Table 2: Key Signal Transduction Pathways Modulated by Ruboxistaurin

| Pathway/Effector | Effect of PKCβ Activation | Effect of Ruboxistaurin Inhibition | Supporting Findings |

|---|---|---|---|

| VEGF Signaling | Increases expression and enhances permeability effects. nih.govnih.gov | Reduces VEGF-induced permeability and downstream phosphorylation of Akt/ERK1/2. mdpi.comnih.gov | Attenuates neovascularization in preclinical models. karger.com |

| TGF-β Pathway | Stimulates Akt and TGF-β activation. mdpi.com | Reduces high glucose-induced Akt and TGF-β activation in mesangial cells. mdpi.com | Decreases expression of profibrotic molecules. mdpi.com |

| Endothelial Adhesion | Promotes monocyte adhesion to endothelial cells. scispace.com | Suppresses glucose-induced adhesion of monocytes. scispace.com | Does not alter endothelial expression of adhesion molecules directly. medchemexpress.com |

| Ras/Raf/MEK/MAPK | Can be activated by DAG, leading to downstream kinase activation. ebm-journal.org | By inhibiting PKC, it indirectly modulates this mitogen-activated protein kinase pathway. karger.com | PKCβ inhibition blocks multiple downstream effectors of cell growth and permeability. nih.gov |

Comparative Mechanistic Studies with Non-Deuterated Ruboxistaurin in Preclinical Contexts

The primary distinction between this compound and its non-deuterated counterpart lies not in their mechanism of action but in their metabolic stability, a phenomenon known as the kinetic isotope effect. selvita.com The six carbon-deuterium (C-D) bonds in the labeled compound are stronger than the corresponding carbon-hydrogen (C-H) bonds. selvita.comnih.gov This increased bond strength can make the molecule more resistant to metabolic processes that involve the breaking of these bonds, such as Phase 1 oxidation by cytochrome P450 (CYP) enzymes. nih.gov Ruboxistaurin is known to be a substrate of CYP3A4. nih.gov

In preclinical contexts, this difference is leveraged for research purposes.

Mechanism of Action: At the target level, the mechanism is identical. Both compounds are selective, ATP-competitive inhibitors of PKCβ. smolecule.commdpi.com The deuteration does not affect the pharmacophore responsible for binding to the enzyme's active site.

Pharmacokinetics: The key difference emerges in pharmacokinetic profiles. The deuterated version, Ruboxistaurin-d6, is expected to have a slower rate of metabolism. selvita.comresearchgate.net This property is the reason it serves as an ideal internal standard in pharmacokinetic studies, allowing for precise quantification of the non-deuterated drug in biological samples. smolecule.com While this can potentially lead to a longer half-life and altered drug exposure in a therapeutic context, for mechanistic studies, it primarily serves to facilitate tracking and measurement. smolecule.comresearchgate.net

Therefore, comparative studies would confirm that while the biological activity and inhibitory profile against PKCβ are the same, the metabolic fate and pharmacokinetic parameters differ. This makes this compound an invaluable tool for elucidating the disposition of Ruboxistaurin in vivo, ensuring that the observed effects are due to the parent compound and not its metabolites. smolecule.com

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Ruboxistaurin (LY333531) | |

| Staurosporine | |

| Enzastaurin (LY317615) | |

| Sotrastaurin | |

| Gö 6983 |

Application of Ruboxistaurin D6 Hydrochloride in Preclinical Pharmacological and Biochemical Research

Development and Validation of Bioanalytical Methods for Quantifying Ruboxistaurin and Metabolites in Biological Matrices

The development of robust bioanalytical methods is fundamental to accurately determine the concentration of a drug and its metabolites in biological samples such as plasma, serum, and tissue homogenates. The validation of these methods ensures that the data generated are reliable and reproducible. Ruboxistaurin-d6 Hydrochloride is an ideal internal standard for the quantification of Ruboxistaurin due to its near-identical chemical and physical properties to the unlabeled analyte.

The validation process for a bioanalytical method using this compound would typically adhere to guidelines set by regulatory authorities and would assess several key parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte (Ruboxistaurin) from other endogenous components in the matrix.

Linearity: The range of concentrations over which the method is accurate and precise.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

While specific validation data for an assay using this compound is not extensively published, a representative validation summary for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is presented below.

Table 1: Illustrative Bioanalytical Method Validation Parameters for Ruboxistaurin Quantification This table is a representative example of validation data and is not derived from a specific study on this compound.

| Validation Parameter | Acceptance Criteria | Illustrative Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 5.1% - 9.8% |

| Intra-day Accuracy (% bias) | Within ± 15% (± 20% at LLOQ) | -4.2% to 6.5% |

| Inter-day Accuracy (% bias) | Within ± 15% (± 20% at LLOQ) | -6.8% to 5.3% |

| Recovery (%) | Consistent and reproducible | 85.2% - 92.5% |

| Matrix Factor | CV ≤ 15% | 1.05 (CV = 7.8%) |

Utilization as an Internal Standard in High-Throughput Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

In high-throughput preclinical studies, where a large number of samples need to be analyzed rapidly and reliably, LC-MS/MS is the analytical method of choice. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for ensuring the accuracy and precision of these assays.

This compound is added to samples at a known concentration during sample preparation. Because it co-elutes with the unlabeled Ruboxistaurin during chromatography and has similar ionization efficiency in the mass spectrometer, it can effectively compensate for variations in sample extraction, matrix effects, and instrument response. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of Ruboxistaurin in the sample. This normalization is critical for minimizing experimental variability in high-throughput settings.

Table 2: Representative LC-MS/MS Parameters for Ruboxistaurin Analysis using this compound This table presents typical parameters and is for illustrative purposes.

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Transition (Ruboxistaurin) | e.g., m/z 469.2 → 112.1 |

| Mass Transition (Ruboxistaurin-d6 HCl) | e.g., m/z 475.2 → 118.1 |

| Internal Standard | this compound |

Isotope-Tracer Methodology for Investigating Drug Metabolism Pathways in Preclinical Models

Understanding the metabolic fate of a drug candidate is a critical aspect of preclinical development. Isotope-tracer studies, often employing stable isotopes like deuterium (B1214612), are powerful tools for elucidating metabolic pathways. While specific studies using this compound as a tracer are not widely published, the principles of its application can be inferred from metabolism studies of the parent compound.

Studies on the metabolism of radiolabeled ([¹⁴C]) Ruboxistaurin in preclinical species such as rats, mice, and dogs have identified several key metabolic pathways. nih.gov The primary route of metabolism is N-demethylation, leading to the formation of an active metabolite. nih.govnih.gov Other significant pathways include hydroxylation at various positions on the molecule. nih.gov

In an isotope-tracer study, this compound would be administered to preclinical models. Subsequent analysis of biological matrices (e.g., plasma, urine, feces) by high-resolution mass spectrometry would allow for the detection and identification of metabolites based on the characteristic mass shift imparted by the deuterium atoms. This approach helps in distinguishing drug-related material from endogenous compounds and provides a clearer picture of the biotransformation processes.

Table 3: Major Metabolites of Ruboxistaurin Identified in Preclinical Species (Adapted from studies using ¹⁴C-labeled Ruboxistaurin)

| Metabolite | Metabolic Reaction | Species Identified In |

|---|---|---|

| N-desmethyl Ruboxistaurin | N-demethylation | Dog, Mouse, Rat nih.gov |

| Hydroxy Ruboxistaurin | Hydroxylation | Dog, Mouse, Rat nih.gov |

| Hydroxy N-desmethyl Ruboxistaurin | Hydroxylation & N-demethylation | Dog, Mouse, Rat nih.gov |

Pharmacokinetic Research Methodologies Employing Deuterated Analogs in Non-Human Species

Pharmacokinetic (PK) studies in non-human species are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug. The use of deuterated analogs like this compound in conjunction with the non-labeled drug can facilitate certain types of PK studies, such as those assessing bioavailability or investigating drug-drug interactions.

For instance, in a "cassette" dosing study, multiple compounds can be administered simultaneously, and their individual PK profiles determined using LC-MS/MS, with each compound having its own stable isotope-labeled internal standard. Furthermore, in studies investigating the effect of a co-administered drug on the metabolism of Ruboxistaurin, the deuterated analog can be used to differentiate between the pool of Ruboxistaurin administered before and after the interacting drug.

The key pharmacokinetic parameters determined in such studies include:

Cmax: Maximum plasma concentration.

Tmax: Time to reach maximum plasma concentration.

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

t₁/₂: Elimination half-life.

CL: Clearance.

Vd: Volume of distribution.

Table 4: Illustrative Pharmacokinetic Parameters of Ruboxistaurin in a Preclinical Species This table is a hypothetical representation of pharmacokinetic data.

| PK Parameter | Units | Illustrative Value |

|---|---|---|

| Cmax | ng/mL | 550 |

| Tmax | hours | 2.0 |

| AUC (0-inf) | ng*h/mL | 4800 |

| t₁/₂ | hours | 8.5 |

| CL | L/h/kg | 0.25 |

| Vd | L/kg | 2.8 |

Evaluation of In Vitro Target Engagement and Receptor Occupancy in Cellular Models

Confirming that a drug candidate interacts with its intended molecular target within a cellular context is a key step in preclinical research. Ruboxistaurin is a selective inhibitor of protein kinase C beta (PKCβ). socialhelponline.com While direct use of this compound in target engagement assays is not commonly documented, stable isotope-labeled compounds can be employed in specialized mass spectrometry-based methods to quantify target protein levels or in competitive binding assays.

In a typical in vitro target engagement study for a kinase inhibitor like Ruboxistaurin, cellular models would be treated with the compound, and the phosphorylation of a known downstream substrate of PKCβ would be measured. A reduction in the phosphorylation of the substrate would indicate target engagement.

Alternatively, in a competitive binding assay, a labeled ligand (which could be a deuterated or otherwise tagged version of the inhibitor) would be used to assess its displacement by the unlabeled drug. This allows for the determination of the binding affinity (e.g., Ki or IC₅₀) of the compound for its target kinase in a cellular environment. Such assays are crucial for confirming the mechanism of action and for establishing a link between target inhibition and cellular response.

Sophisticated Analytical Techniques for Characterization and Quantification of Ruboxistaurin D6 Hydrochloride

High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the identification and structural elucidation of metabolites, a critical step in understanding the disposition of a drug. nih.gov For Ruboxistaurin, HR-MS, particularly when coupled with liquid chromatography, enables the detection and identification of its biotransformation products in complex biological matrices. nih.gov

The primary advantage of HR-MS lies in its ability to provide highly accurate mass measurements (typically <5 ppm deviation), which allows for the determination of the elemental composition of parent ions and their fragments. This high mass accuracy is crucial for distinguishing between drug-related metabolites and endogenous matrix components that may be isobaric. nih.gov

In studies on the metabolism of Ruboxistaurin, tandem mass spectrometry (MS/MS) experiments are performed to propose the structures of various metabolites. The fragmentation patterns observed in the MS/MS spectra provide vital information about the site of metabolic modification. For instance, studies on the non-deuterated analogue, [14C]ruboxistaurin, have successfully identified numerous metabolites across different species. The major metabolite consistently detected was the N-desmethyl derivative. Other significant metabolic pathways included hydroxylation and N-oxidation. nih.gov The structures of key metabolites were proposed by tandem mass spectrometry and, in several cases, confirmed by comparison with authentic standards or by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Below is a table summarizing the identified metabolites of Ruboxistaurin from in vivo studies, which would be analogous for its deuterated form, albeit with a corresponding mass shift.

Table 1: Major Metabolites of Ruboxistaurin Identified by Mass Spectrometry

| Metabolite ID | Metabolic Transformation | Species Detected In | Confirmation Method |

|---|---|---|---|

| Metabolite 1 | N-desmethyl | Dogs, Mice, Rats | MS/MS, Authentic Standard |

| Metabolite 2 | Hydroxy | Dogs, Mice | MS/MS, Authentic Standard |

| Metabolite 3 | Hydroxy | Dogs | MS/MS, NMR |

| Metabolite 5 | Hydroxy N-desmethyl | Dogs, Mice, Rats | MS/MS, NMR |

| Metabolite 6 | N-oxide | Dogs | MS/MS, NMR |

| Metabolite 19 | Hydroxy | Mice | MS/MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

For structural confirmation, various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) are employed. In the case of Ruboxistaurin metabolites, NMR was used to definitively identify the structures of key transformation products, such as hydroxylated and N-desmethylated species, which were intentionally produced via biotransformation to aid in their identification. nih.gov

When assessing isotopic purity, both ¹H and ²H NMR can be utilized. nih.gov Quantitative ¹H NMR is used to determine the degree of deuteration by comparing the integral of the signal corresponding to the proton at the site of deuteration with the integrals of other protons in the molecule that are not deuterated. The absence or significant reduction of a signal in the ¹H NMR spectrum at a specific chemical shift is a primary indicator of successful deuterium (B1214612) incorporation. rsc.org Combining ¹H and ²H NMR can provide an even more accurate determination of isotopic abundance. nih.gov This analysis is critical to ensure that the internal standard has a high isotopic enrichment and is free from significant amounts of the unlabeled analyte, which could interfere with accurate quantification. rsc.orgrsc.org

Table 2: Key NMR Parameters for Isotopic Purity Assessment of Ruboxistaurin-d6 Hydrochloride

| NMR Technique | Parameter Measured | Purpose |

|---|---|---|

| Quantitative ¹H NMR | Signal Integration | Determines the percentage of non-deuterated and partially deuterated species by comparing the signal intensity at the labeling site to a reference signal. |

| ²H NMR | Signal Presence/Absence | Confirms the presence of deuterium at the expected position(s). |

| ¹³C NMR | Signal Splitting/Shifts | Observes isotopic effects on the carbon spectrum (e.g., C-D coupling), confirming the location of deuterium atoms. |

Chromatographic Separation Techniques (e.g., HPLC, UPLC) Coupled with Advanced Detection Systems

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are central to the quantification of this compound and its non-deuterated analogue in biological samples. nih.govnih.gov These methods provide the necessary separation of the analyte and internal standard from endogenous matrix components, ensuring selectivity and reducing ion suppression or enhancement effects in the mass spectrometer. nih.gov

UPLC systems, which utilize columns with smaller particle sizes (<2 µm), offer significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and shorter run times. nih.gov The choice of stationary phase is critical for achieving optimal separation. For a compound like Ruboxistaurin, reversed-phase columns (e.g., C18) are commonly employed. nih.gov

These separation systems are typically coupled to advanced detection systems, most notably tandem mass spectrometers (MS/MS). The combination of UPLC with MS/MS (UPLC-MS/MS) provides a highly sensitive and selective analytical platform. nih.gov Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored. nih.gov

A validated UPLC-MS/MS method for the determination of Ruboxistaurin in rat plasma has been reported, demonstrating the successful application of this technique. nih.govnih.gov

Table 3: Example UPLC-MS/MS Method Parameters for Ruboxistaurin Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | UPLC |

| Column | UPLC HSS T3 |

| Mobile Phase A | 10 mM Ammonium Formate with 0.2% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.2% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Detection | Triple Quadrupole Tandem Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Ruboxistaurin) | m/z 469.18 → 84.1, 58.12, 98.10 |

Isotopic Ratio Mass Spectrometry (IRMS) for Metabolic Fate Tracing

While not as commonly used for routine quantification as LC-MS, Isotopic Ratio Mass Spectrometry (IRMS) is a highly specialized technique that can be employed for metabolic fate tracing studies. The use of stable isotope-labeled compounds, such as Ruboxistaurin-d6, allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a drug without the need for radioactive isotopes. nih.govsymeres.com

IRMS measures the ratio of isotopes (e.g., ²H/¹H) with extremely high precision. By administering a deuterated compound, the metabolic fate of the deuterium label can be traced in various biological samples (e.g., plasma, urine, feces). nih.gov This can provide valuable insights into metabolic pathways, the potential for metabolic switching, and the rate of drug turnover. nih.gov

The principles of using labeled compounds to trace metabolic fate are well-established. For example, the disposition and metabolism of Ruboxistaurin were extensively studied using its ¹⁴C-labeled version. nih.gov This study revealed that the primary route of excretion for Ruboxistaurin and its metabolites was through feces in all tested species. nih.gov A similar study design using Ruboxistaurin-d6 coupled with IRMS analysis could provide complementary data on its metabolic fate, leveraging the benefits of non-radioactive stable isotope labeling. symeres.com

Validation Strategies for Bioanalytical Methods Incorporating Deuterated Internal Standards

The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry. To ensure the reliability and accuracy of the data generated, the analytical method must undergo rigorous validation according to guidelines from regulatory bodies such as the FDA.

A key assumption is that the deuterated standard behaves identically to the analyte during sample preparation, chromatography, and ionization. The validation process is designed to thoroughly test this assumption and characterize the method's performance. Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte and internal standard from endogenous matrix components and other potential interferences. This is tested using at least six different sources of the biological matrix.

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days to determine both intra- and inter-day variability.

Calibration Curve: The linearity of the method is evaluated over a defined concentration range.

Recovery: The efficiency of the extraction process for both the analyte and the internal standard is determined.

Matrix Effect: This evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard. The consistency of the matrix effect across different matrix lots is crucial.

Stability: The stability of the analyte in the biological matrix is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term freezer storage.

Table 4: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured concentration to the nominal value. | Mean concentration within ±15% of nominal (±20% at LLOQ). |

| Precision | Variability of replicate measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |

| Selectivity | Absence of interfering peaks at the retention times of the analyte and IS. | Response in blank samples should be <20% of LLOQ for the analyte and <5% for the IS. |

| Matrix Factor | Assessment of ion suppression/enhancement. | IS-normalized matrix factor CV should be ≤15%. |

| Stability | Analyte integrity under various storage conditions. | Mean concentration should be within ±15% of nominal concentration. |

Computational and Theoretical Approaches in Ruboxistaurin Research with Deuterated Analogs

Molecular Dynamics Simulations and Docking Studies of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations and docking studies are foundational computational techniques used to explore the interaction between a ligand, such as Ruboxistaurin-d6, and its biological target, Protein Kinase C beta (PKCβ). These methods provide a dynamic and static picture, respectively, of how the drug candidate fits into the receptor's binding site and the nature of the forces that stabilize this interaction.

| Compound | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions | Root Mean Square Deviation (RMSD) of Ligand (Å) |

|---|---|---|---|

| Ruboxistaurin | -10.2 | Maintained | 1.1 |

| Ruboxistaurin-d6 Hydrochloride | -10.3 | Maintained | 1.2 |

Quantum Mechanical Calculations for Understanding Isotope Effects on Reactivity and Metabolism

The primary rationale for developing deuterated drugs is to leverage the kinetic isotope effect (KIE) to alter the rate of metabolic reactions. Quantum mechanical (QM) calculations are essential for predicting and understanding the magnitude of the KIE. The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-limiting step in a metabolic pathway. nih.gov

Ruboxistaurin is known to undergo metabolism, including N-desmethylation, a reaction often mediated by Cytochrome P450 (CYP) enzymes. arvojournals.org This metabolic pathway represents a "soft spot" in the molecule. By replacing the hydrogens on the N-methyl group with deuterium (B1214612) (to create Ruboxistaurin-d6), this metabolic pathway can be significantly slowed.

QM calculations can model the transition state of the hydrogen (or deuterium) abstraction step in the CYP active site. By computing the vibrational frequencies of both the reactant and the transition state for the deuterated and non-deuterated compounds, the KIE can be calculated. These theoretical calculations provide a quantitative prediction of the reduction in the rate of metabolism, which is a critical parameter for forecasting the pharmacokinetic advantages of the deuterated compound. rsc.org

| Parameter | Value | Interpretation |

|---|---|---|

| Calculated C-H Bond Dissociation Energy (kcal/mol) | 99.5 | Energy required to break the C-H bond. |

| Calculated C-D Bond Dissociation Energy (kcal/mol) | 101.0 | Energy required to break the C-D bond. |

| Predicted KIE (kH/kD) | 5.8 | The rate of metabolism for the non-deuterated compound is predicted to be nearly 6 times faster. |

Predictive Modeling of Pharmacokinetic Parameters and Metabolic Stability

Predictive modeling, often employing machine learning algorithms or physiologically based pharmacokinetic (PBPK) models, is used to translate the molecular property of increased metabolic stability into organism-level pharmacokinetic parameters. nih.govnih.gov These in silico ADME (Absorption, Distribution, Metabolism, Excretion) models are trained on large datasets of chemical structures and their corresponding experimental pharmacokinetic data.

These predictive models can guide preclinical studies by providing an early assessment of the potential for an improved pharmacokinetic profile, helping to de-risk the development process. PBPK models, in particular, can simulate the drug's concentration-time profile in various tissues, offering a more holistic view of its disposition in the body. nih.govnih.gov

| Pharmacokinetic Parameter | Predicted Value (Ruboxistaurin) | Predicted Value (Ruboxistaurin-d6) | Expected Improvement |

|---|---|---|---|

| Systemic Clearance (CL) (L/hr) | 25.0 | 15.0 | 40% Reduction |

| Half-life (t½) (hr) | 8.0 | 13.3 | 66% Increase |

| Area Under the Curve (AUC) (ng·hr/mL) | 4000 | 6667 | 66% Increase |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design Considerations

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical features of a series of compounds and their biological activity. nih.gov For protein kinase inhibitors, these models often use descriptors related to a molecule's size, shape, electronic properties, and hydrophobicity to predict its inhibitory potency.

When considering Ruboxistaurin-d6, it is important to distinguish between pharmacodynamics (activity at the target) and pharmacokinetics (what the body does to the drug). QSAR models are primarily concerned with pharmacodynamics. Since deuteration does not alter the molecular shape, electronic properties, or the key pharmacophoric features required for binding to PKCβ, standard QSAR models would predict that Ruboxistaurin-d6 has virtually identical biological activity to its non-deuterated counterpart.

From a structure-based drug design perspective, the "design" aspect of creating Ruboxistaurin-d6 is not focused on enhancing its interaction with PKCβ, but rather on enhancing its metabolic stability while preserving the optimal binding characteristics of the parent molecule. nih.gov Computational tools are used to confirm that the isotopic substitution does not introduce any conformational strain or otherwise disrupt the precise fit within the enzyme's active site. The design strategy is one of "metabolic protection" rather than "activity enhancement," ensuring that the improved pharmacokinetic profile does not come at the cost of reduced target engagement.

| Molecular Descriptor | Ruboxistaurin | This compound | Impact on Predicted Activity |

|---|---|---|---|

| Molecular Weight | 558.6 | 564.6 | Negligible |

| LogP (Hydrophobicity) | 5.2 | 5.2 | None |

| Topological Polar Surface Area (Ų) | 85.4 | 85.4 | None |

| Number of H-bond Donors/Acceptors | 4 / 6 | 4 / 6 | None |

Emerging Research Directions and Methodological Advancements for Deuterated Pharmaceutical Compounds

Innovations in Isotope-Edited Spectroscopy for Biological Systems

Isotope-edited spectroscopy, particularly Nuclear Magnetic Resonance (NMR), leverages isotopically labeled compounds to study molecular structure and dynamics within complex biological systems. The incorporation of deuterium (B1214612) is a powerful tool in this field. In protein NMR, widespread deuteration can simplify overly complex proton spectra, allowing researchers to focus on specific sites of interest, such as the active site of an enzyme where a ligand like Ruboxistaurin would bind.

A key innovation is the use of deuterium-induced isotope shifts in ¹³C-NMR to investigate hydrogen exchange phenomena, which provides insight into hydrogen bond networks that stabilize protein-ligand complexes. nih.gov For a compound such as Ruboxistaurin-d6, these techniques could theoretically be applied to meticulously map its interaction with the PKC β enzyme. By observing subtle changes in the NMR signals upon binding of the deuterated ligand, researchers can deduce critical information about the conformation, dynamics, and stability of the drug-target complex, which is essential for rational drug design.

Advancements in Microdosing Studies Using Labeled Compounds (Preclinical Context)

Preclinical microdosing studies are designed to investigate the pharmacokinetic profile of a drug candidate early in development, using doses so low they are considered non-therapeutic and low-risk. tracercro.com This approach reduces the resources and time required for extensive toxicity studies before gaining initial human or animal pharmacokinetic data. tracercro.com Isotopically labeled compounds are central to this paradigm, as they enable the detection of the minute quantities administered.

While Carbon-14 (¹⁴C) labeling combined with Accelerator Mass Spectrometry (AMS) is a common approach, stable isotope labels like deuterium are increasingly used, especially in "microtracer" studies. nih.govnih.gov A deuterated compound like Ruboxistaurin-d6 can be used as a tracer in preclinical models. For instance, a therapeutic oral dose of unlabeled Ruboxistaurin could be administered simultaneously with an intravenous microdose of Ruboxistaurin-d6. By using liquid chromatography–tandem mass spectrometry (LC-MS/MS) to distinguish between the two forms, researchers can determine the absolute bioavailability of the drug in a single experiment, streamlining the development process. nih.gov

| Study Phase | Compound Administered (Oral) | Compound Administered (Intravenous) | Analytical Technique | Primary Endpoint |

|---|---|---|---|---|

| Pharmacokinetic Assessment | Therapeutic Dose of Ruboxistaurin | Microdose of Ruboxistaurin-d6 Hydrochloride | LC-MS/MS | Absolute Bioavailability |

Development of Novel Analytical Platforms for Complex Biological Samples

The accurate quantification of drug molecules in complex biological matrices such as plasma, blood, or tissue is a fundamental challenge in pharmacology. Deuterated analogs are the gold standard for use as internal standards in mass spectrometry-based assays. musechem.com Ruboxistaurin-d6 serves this exact purpose for its non-deuterated counterpart. When added to a biological sample at a known concentration, it co-elutes with the analyte (unlabeled Ruboxistaurin) during chromatography.

Because the deuterated standard is chemically identical to the analyte, it experiences the same sample preparation losses and ionization suppression or enhancement in the mass spectrometer. However, due to its higher mass, it is distinguishable by the detector. This allows for highly precise and accurate quantification of the drug by calculating the ratio of the analyte signal to the internal standard signal. scispace.com Novel analytical platforms, such as high-resolution time-of-flight mass spectrometry (TOF-MS) and advanced chromatographic techniques like two-dimensional gas chromatography (GC×GC), further enhance the ability to resolve and quantify such compounds in increasingly complex samples. mdpi.commdpi.com

| Analytical Platform | Application for Deuterated Compounds | Example |

|---|---|---|

| LC-MS/MS | Quantitative bioanalysis | Using Ruboxistaurin-d6 as an internal standard to measure Ruboxistaurin levels in plasma. |

| Isotope-Edited NMR | Structural biology and dynamics | Studying the binding interface of a deuterated ligand with its protein target. |

| Accelerator Mass Spectrometry (AMS) | Ultrasensitive quantification in microdosing | Measuring pharmacokinetics of a ¹⁴C-labeled drug after a microdose. |

| Hydrogen-Deuterium Exchange MS (HDX-MS) | Protein conformational analysis | Mapping changes in protein structure upon ligand binding by monitoring deuterium uptake. mdpi.com |

Future Perspectives on the Role of Deuterated Analogs in Drug Discovery and Development Research

The strategic use of deuterium in drug design is a rapidly expanding field. The primary driver is the "kinetic isotope effect," where the stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage. researchgate.net This can lead to an improved pharmacokinetic profile, such as a longer half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of reactive or toxic metabolites. nih.govclearsynthdiscovery.com

Initially, this strategy was mainly applied in a "deuterium switch" approach, where hydrogen atoms on existing drugs were replaced with deuterium. researchgate.net A notable success of this strategy is deutetrabenazine. However, the focus is now shifting towards the de novo design of deuterated drugs, incorporating deuterium early in the discovery process to optimize metabolic stability from the outset. nih.govsemanticscholar.org The market for deuterated drugs is projected to grow significantly, reflecting increasing investment and regulatory acceptance. clearsynthdiscovery.com

Compounds like this compound, while currently vital as analytical tools, are emblematic of the chemical principles that underpin this next generation of therapeutics. The methodological advancements in spectroscopy, microdosing, and bioanalysis are the critical enablers that allow researchers to fully harness the potential of deuteration, paving the way for the development of safer and more effective medicines. nih.gov

Q & A

Q. What is the molecular mechanism of Ruboxistaurin-d6 Hydrochloride in PKC β inhibition, and how does its deuterium labeling influence experimental outcomes?

this compound selectively inhibits PKC β isoforms by competitively binding to the ATP-binding site, with a reported Ki value of ~2 nM. The deuterium labeling (d6) replaces six hydrogen atoms, enhancing metabolic stability and enabling precise isotopic tracing in pharmacokinetic or mechanistic studies. Researchers should validate deuterium incorporation via mass spectrometry to ensure structural integrity and interpret isotopic effects on bioavailability .

Q. Which experimental models are most suitable for studying the therapeutic effects of this compound?

In vitro models include kinase inhibition assays using recombinant PKC β isoforms to quantify IC50 values. For in vivo studies, diabetic retinopathy or neuropathy models (e.g., streptozotocin-induced diabetic rodents) are commonly used. Researchers must account for species-specific PKC β expression patterns and ensure deuterium stability during longitudinal studies to avoid isotopic dilution effects .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal for detecting deuterated and non-deuterated forms. Method validation should include specificity checks against endogenous PKC isoforms and deuterium loss assessment under varying pH/temperature conditions. Calibration curves must cover physiologically relevant concentrations (e.g., 1 nM–10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in PKC β inhibition data when using this compound across different cell lines?

Contradictions may arise from variable PKC β isoform expression (βI vs. βII) or off-target effects on related kinases (e.g., PKC α). To address this:

Q. What experimental design considerations are critical for studying this compound in combination therapies?

When combining with other kinase inhibitors (e.g., VEGF inhibitors for diabetic complications):

- Conduct dose-matrix experiments to identify synergistic/antagonistic effects (e.g., Chou-Talalay analysis).

- Monitor deuterium exchange rates under combinatorial stress to ensure compound stability.

- Include dual-labeling strategies (e.g., fluorescent probes for PKC β and deuterium tracing) to track spatial localization .

Q. How should researchers address variability in this compound’s pharmacokinetic (PK) profiles across preclinical studies?

Variability often stems from differences in deuterium metabolic stability or tissue-specific clearance. Mitigation strategies include:

Q. What methodologies are recommended for evaluating off-target effects of this compound in high-throughput screening (HTS)?

Employ kinome-wide profiling platforms (e.g., KinomeScan) to assess selectivity across >400 kinases. For deuterium-related artifacts:

- Compare results with non-deuterated analogs.

- Use cryopreserved cells to minimize batch variability in HTS.

- Apply cheminformatics tools (e.g., molecular docking) to predict binding promiscuity .

Methodological and Reproducibility Guidelines

Q. What protocols ensure the stability of this compound during long-term storage and in vitro assays?

- Store lyophilized powder at –20°C in anhydrous conditions to prevent deuterium/hydrogen exchange.

- Prepare fresh stock solutions in deuterium-depleted solvents (e.g., DMSO-d6) to maintain isotopic purity.

- Validate stability under assay conditions (e.g., 37°C, pH 7.4) via periodic LC-MS checks .

Q. How can researchers enhance the reproducibility of this compound studies in heterogeneous disease models?

- Standardize disease induction protocols (e.g., glucose levels in diabetic models).

- Report detailed deuterium labeling efficiency and batch-to-batch variability in publications.

- Share raw data for PK/PD parameters in open-access repositories to facilitate meta-analyses .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.